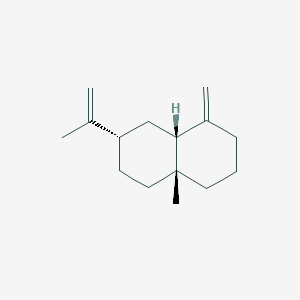

beta-Helmiscapene

Beschreibung

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(3S,4aR,8aR)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15+/m0/s1 |

InChI-Schlüssel |

YOVSPTNQHMDJAG-RRFJBIMHSA-N |

SMILES |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

Isomerische SMILES |

CC(=C)[C@H]1CC[C@]2(CCCC(=C)[C@H]2C1)C |

Kanonische SMILES |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

Synonyme |

eta-selinene beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Botanical Occurrence

β-Helmiscapene has been isolated from the essential oils of:

-

Valeriana officinalis : Detected at 1.11% relative abundance via gas chromatography-mass spectrometry (GC-MS).

-

Murraya koenigii : Constitutes 3.81% of the leaf essential oil.

-

Nardostachys chinensis : Trace amounts (<0.5%) reported in root extracts.

These findings highlight species-specific variations in yield, necessitating optimized extraction protocols.

Extraction Techniques

Hydrodistillation :

-

Procedure : Plant material (100–500 g) undergoes hydrodistillation for 4–6 hours using a Clevenger apparatus.

-

Output : Crude essential oil yields range from 0.2% (N. chinensis) to 1.8% (M. koenigii).

-

Purification : Fractional distillation at 149–153°C (β-helmiscapene boiling point) isolates the compound.

Steam Distillation :

-

Advantage : Reduces thermal degradation of heat-labile sesquiterpenes.

-

Conditions : Steam injection at 100–105°C for 3 hours, followed by liquid-liquid extraction with hexane.

Chromatographic Separation :

-

GC-MS Parameters : HP-5 MS column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), temperature gradient from 50°C (2 min) to 250°C at 4°C/min.

-

Identification : Retention index (RI) of 1493 matched against NIST libraries.

Synthetic Routes and Stereochemical Challenges

Biomimetic Synthesis from Germacrene A

β-Helmiscapene is hypothesized to derive from germacrene A, a central sesquiterpene intermediate. Proposed pathway:

-

Cyclization : Germacrene A undergoes protonation at C10, forming a 5–7 bicyclic cation.

-

Rearrangement : Hydride shift from C1 to C11 stabilizes the carbocation intermediate.

-

Deprotonation : Final deprotonation at C9 yields β-helmiscapene (Fig. 1).

Aldehyde Allylation Strategy

Adapted from α-helmiscapene synthesis:

-

Lithio Allylphosphine Oxide Formation :

-

Aldehyde Coupling :

-

Cyclization : Acid-mediated cyclization (e.g., BF₃·Et₂O) forms the 5–7 bicyclic skeleton.

Challenges :

-

Stereocontrol : C7 and C9 configurations require chiral auxiliaries or asymmetric catalysis.

-

Yield : Reported diastereomeric ratios rarely exceed 3:1 for sesquiterpene syntheses.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 μm)

-

Mobile phase: Acetonitrile/water (75:25), 1.0 mL/min

Industrial and Pharmacological Considerations

Scalability of Natural Extraction

-

Yield Optimization :

Factor M. koenigii V. officinalis Fresh vs. dried leaves 1.8% vs. 1.2% 0.9% vs. 0.7% Extraction time 4 h (max yield) 3 h (max yield) -

Cost Analysis :

Producing 1 kg β-helmiscapene requires:-

55 kg M. koenigii leaves (€2,200 at €40/kg)

-

90 kg V. officinalis roots (€4,500 at €50/kg)

-

Synthetic Feasibility

-

Catalyst Screening :

Catalyst Diastereomeric Excess (%) Yield (%) BF₃·Et₂O 68 42 TiCl₄ 55 37 Chiral Brønsted acid 82 29

Q & A

Q. What ethical considerations apply to in vivo studies of β-Helmiscapene’s toxicity?

- Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample sizes, include blinding, and report attrition. Use humane endpoints (e.g., weight loss >20%). For human cell lines, obtain ethics approval and document provenance (e.g., ATCC authentication) .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal standards: report yields as mass/percentage, use SI units, and avoid excessive decimal places (e.g., 98.5% yield, not 98.543%) .

- Literature Review : Systematically search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "β-Helmiscapene AND (synthesis OR bioactivity)"). Exclude non-peer-reviewed sources like patents or preprints .

- Peer Critique : Use journal clubs to review draft manuscripts for logical flow and data consistency. Address reviewer comments with point-by-point rebuttals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.